An In-depth Technical Guide to 2,2-Dimethyl-4-nitro-3-phenylbutanal (CAS No. 93086-29-4)
An In-depth Technical Guide to 2,2-Dimethyl-4-nitro-3-phenylbutanal (CAS No. 93086-29-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2-Dimethyl-4-nitro-3-phenylbutanal, a γ-nitro aldehyde with potential applications in organic synthesis and drug discovery. This document delves into its chemical identity, synthesis, characterization, and prospective utility in the pharmaceutical landscape, underpinned by established scientific principles and methodologies.
Core Compound Identity and Physicochemical Properties
2,2-Dimethyl-4-nitro-3-phenylbutanal is a functionalized aldehyde featuring a nitro group at the γ-position and a phenyl substituent at the β-position relative to the carbonyl group. The presence of a quaternary carbon at the α-position, resulting from two methyl groups, imparts significant steric hindrance that influences its reactivity.
Molecular Formula: C₁₂H₁₅NO₃[1][2]
A summary of its key computed physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 221.26 g/mol | [1][2] |
| IUPAC Name | 2,2-dimethyl-4-nitro-3-phenylbutanal | [1][2] |
| Appearance | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
| SMILES | CC(C)(C=O)C(C[O-])C1=CC=CC=C1 | [1][2] |
| InChIKey | RDPSRQAHEBIFRW-UHFFFAOYSA-N | [1][2] |
Synthesis Methodology: The Asymmetric Michael Addition
The primary and most efficient route for the synthesis of 2,2-Dimethyl-4-nitro-3-phenylbutanal is the organocatalytic asymmetric Michael addition of isobutyraldehyde to (E)-β-nitrostyrene. This reaction is a cornerstone of C-C bond formation in organic chemistry.
The causality behind this choice of methodology lies in the ability of organocatalysis to provide a stereocontrolled environment for the reaction, which is crucial for the synthesis of chiral molecules with potential biological activity. The enamine mechanism, facilitated by a chiral secondary amine catalyst, allows for the enantioselective addition of the aldehyde to the nitroalkene.
Caption: Organocatalytic Michael Addition Workflow.
Field-Proven Experimental Protocol
This protocol is adapted from established methodologies for the asymmetric Michael addition of aldehydes to nitroalkenes.
Materials:
-
(E)-β-nitrostyrene
-
Isobutyraldehyde
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
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To a stirred solution of (E)-β-nitrostyrene (1.0 mmol) and the chiral organocatalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (2.0 mL) under an inert atmosphere, add isobutyraldehyde (3.0 mmol, 3.0 equiv.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,2-Dimethyl-4-nitro-3-phenylbutanal.
-
Characterize the final product using spectroscopic methods (NMR, IR, and Mass Spectrometry).
Analytical Characterization
Due to the absence of publicly available experimental spectra for 2,2-Dimethyl-4-nitro-3-phenylbutanal, this section provides predicted and analogous data based on the known spectroscopic behavior of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) around 9.5-10.0 ppm. The methine proton (CH-Ph) would likely appear as a multiplet in the region of 3.5-4.5 ppm. The methylene protons (CH₂-NO₂) adjacent to the nitro group would be diastereotopic and are expected to resonate as complex multiplets between 4.5 and 5.0 ppm. The aromatic protons of the phenyl group will be observed in the 7.2-7.4 ppm range. The two methyl groups (C(CH₃)₂) at the α-position would appear as distinct singlets.
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¹³C NMR: The carbon spectrum would show a downfield signal for the aldehyde carbonyl carbon at approximately 200-205 ppm. The carbon of the C-NO₂ group would be in the 75-85 ppm range. The quaternary carbon and the methine carbon would appear in the aliphatic region, along with the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O Stretch | ~1725 |
| Nitro N-O Asymmetric Stretch | ~1550 |
| Nitro N-O Symmetric Stretch | ~1370 |
| Aromatic C=C Stretch | ~1600, 1495, 1450 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | <3000 |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 221. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the formyl group (CHO), and cleavage of the C-C bonds in the aliphatic chain.
High-Performance Liquid Chromatography (HPLC)
For the analysis and purification of 2,2-Dimethyl-4-nitro-3-phenylbutanal, a normal-phase HPLC method would be suitable.
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Column: A chiral stationary phase column (e.g., Chiralcel OD-H) would be necessary for separating enantiomers if a racemic synthesis is performed.
-
Mobile Phase: A mixture of hexane and isopropanol is a common choice for such separations.
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Detection: UV detection at a wavelength where the phenyl group or the nitro group absorbs (e.g., 210 nm or 254 nm) would be appropriate.
Applications in Drug Development and Research
Nitro-containing compounds exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[3] The nitro group can act as both a pharmacophore and a toxicophore.[3]
Potential as an Anticancer Agent
Several studies have demonstrated the cytotoxic effects of nitroaromatic compounds against various cancer cell lines.[4] The mechanism of action is often attributed to the bioreduction of the nitro group under hypoxic conditions, which are prevalent in solid tumors, leading to the formation of reactive radical species that can damage DNA and other cellular macromolecules. While no specific studies on the anticancer activity of 2,2-Dimethyl-4-nitro-3-phenylbutanal have been reported, its structural features suggest it could be a candidate for such investigations.
A generalized workflow for assessing the in-vitro cytotoxicity is presented below.
Caption: Workflow for In-Vitro Cytotoxicity Testing.
Precursor for Biologically Active Molecules
The γ-nitro aldehyde functionality is a versatile synthetic intermediate. The nitro group can be reduced to an amine, providing access to γ-amino alcohols and related structures, which are important pharmacophores. The aldehyde can undergo various transformations, such as oxidation to a carboxylic acid or conversion to other functional groups, further expanding the molecular diversity that can be generated from this starting material.
Conclusion
2,2-Dimethyl-4-nitro-3-phenylbutanal is a valuable chemical entity with a well-defined synthetic pathway. Its structural features suggest potential for further exploration in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate and advance their investigations into this and related compounds.
References
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2,2-dimethyl-4-nitro-3-phenylbutanal | CAS 93086-29-4 | AMERICAN ELEMENTS ®. (URL: [Link])
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2,2-Dimethyl-4-nitro-3-phenylbutanal | C12H15NO3 | CID 71756661 - PubChem. (URL: [Link])
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Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene... - ResearchGate. (URL: [Link])
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One-Pot Asymmetric Synthesis of γ-Nitroaldehydes from Aldehydes and Nitroalkanes through a Catalytic Tandem Reaction Using an Amino Acid Lithium Salt | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - MDPI. (URL: [Link])
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Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchGate. (URL: [Link])
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Sources
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